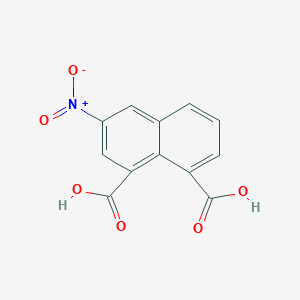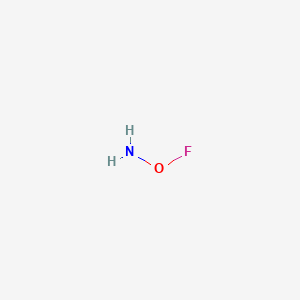
Amino hypofluorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino hypofluorite is a chemical compound that contains both an amino group and a hypofluorite group. It is known for its unique reactivity and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial applications.
Méthodes De Préparation
The synthesis of amino hypofluorite typically involves the reaction of an amino compound with a fluorinating agent. One common method is the electrophilic fluorination of amino acids or amines using molecular fluorine (F₂) or other electrophilic fluorinating agents. The reaction conditions often require low temperatures and the presence of a catalyst to ensure the selective introduction of the hypofluorite group . Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Amino hypofluorite undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and the presence of other reagents.
Reduction: this compound can be reduced to form amines or other related compounds.
Substitution: The hypofluorite group can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated amines and other fluorinated organic compounds .
Applications De Recherche Scientifique
Amino hypofluorite has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of amino hypofluorite involves its ability to react with various molecular targets, including amino acids, proteins, and other organic molecules. The hypofluorite group can participate in oxidation and substitution reactions, leading to the formation of new chemical bonds and the modification of existing ones . These reactions can alter the structure and function of the target molecules, making this compound a valuable tool for studying biochemical pathways and developing new materials .
Comparaison Avec Des Composés Similaires
Amino hypofluorite can be compared with other fluorinated compounds, such as:
Fluorinated amino acids: These compounds also contain fluorine atoms and are used in similar applications, such as in the study of enzyme mechanisms and protein interactions.
Fluorinated heterocycles: These compounds are used in the production of pharmaceuticals and materials with unique properties.
Fluorinated polymers: These materials are known for their resistance to heat and chemicals and are used in various industrial applications.
This compound is unique in its ability to introduce both an amino group and a hypofluorite group into organic molecules, making it a versatile reagent for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
36405-65-9 |
|---|---|
Formule moléculaire |
FH2NO |
Poids moléculaire |
51.021 g/mol |
Nom IUPAC |
amino hypofluorite |
InChI |
InChI=1S/FH2NO/c1-3-2/h2H2 |
Clé InChI |
YMIXWSVDZOGUBN-UHFFFAOYSA-N |
SMILES canonique |
NOF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


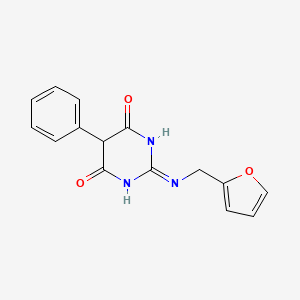

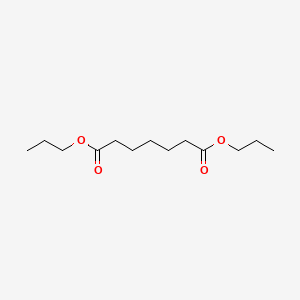

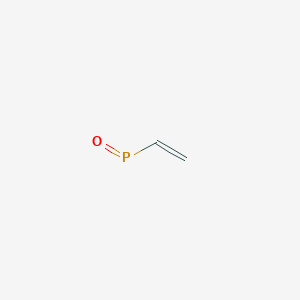
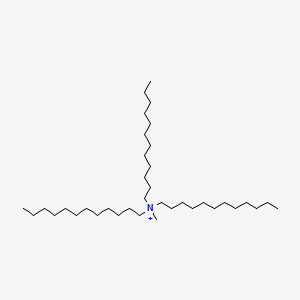
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
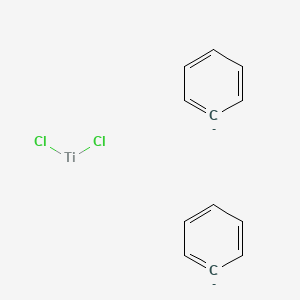
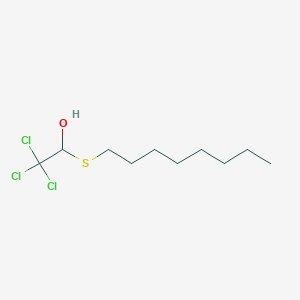
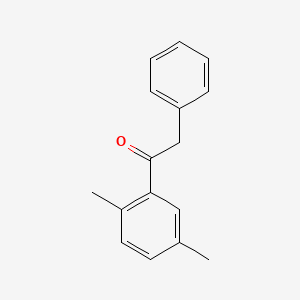
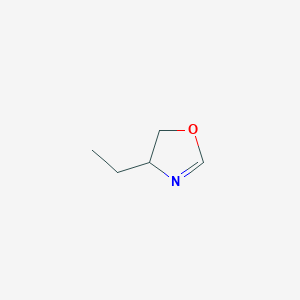
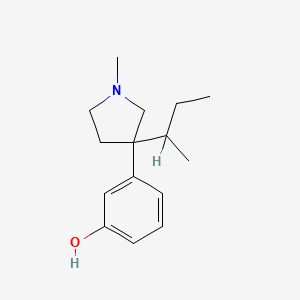
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
